molecular formula CH4O4S B1214279 Methyl sulfate CAS No. 75-93-4

Methyl sulfate

Cat. No.: B1214279
CAS No.: 75-93-4
M. Wt: 112.11 g/mol
InChI Key: JZMJDSHXVKJFKW-UHFFFAOYSA-N
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Description

Methyl sulfate, also known as methoxysulfonic acid, is an organic compound with the chemical formula CH4O4S. It is the monomethyl ester of sulfuric acid and is characterized by its strong acidic properties. This compound is a colorless, oily liquid that is highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

Methyl sulfate, also known as methyl hydrogen sulfate, is a chemical compound that primarily targets various biochemical pathways in microorganisms . It interacts with these pathways to influence the production of certain metabolites and the overall metabolic activity of the organism .

Mode of Action

This compound acts as an alkylating agent, reacting spontaneously with oxygen nucleophiles . This interaction results in the transfer of a methyl group from the this compound to the oxygen nucleophile, leading to the formation of a new compound . This process is crucial in various biochemical reactions, particularly in the methylation of certain compounds .

Biochemical Pathways

This compound plays a significant role in the methylation process, which is a crucial part of various biochemical pathways. Methylation involves the addition of a methyl group to a molecule, altering its structure and function . This process is essential in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis . Particularly, DNA methylation is responsible for organizing the genome into transcriptionally silent and active regions .

Pharmacokinetics (ADME Properties)

It’s known that the adme properties of a compound significantly impact its bioavailability and overall effect in the body . For instance, the absorption rate determines how quickly a compound enters the bloodstream, while distribution affects how the compound is transported to different parts of the body . Metabolism influences how the compound is broken down and used by the body, and excretion determines how the compound is eliminated .

Result of Action

The primary result of this compound’s action is the methylation of various compounds within the cell . This can lead to significant changes in the structure and function of these compounds, influencing various cellular processes . For instance, the methylation of DNA can affect gene expression, potentially influencing cell growth, differentiation, and other vital processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the rate and extent of methylation . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the action of this compound . Understanding these factors is crucial for predicting and controlling the effects of this compound in different environments .

Biochemical Analysis

Biochemical Properties

Methyl sulfate is involved in several biochemical reactions, primarily as a methylating agent. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with sulfatases, which are enzymes that hydrolyze sulfate esters . This compound acts as a substrate for these enzymes, leading to the release of methanol and sulfate ions. This interaction is crucial in the metabolism of sulfur-containing compounds and the regulation of sulfate levels in cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of sulfatases, leading to changes in the levels of sulfate and methanol within cells . These changes can impact cell signaling pathways that rely on sulfate as a signaling molecule. Additionally, this compound can influence gene expression by acting as a methyl donor in methylation reactions, thereby affecting the transcriptional activity of certain genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a methylating agent, transferring methyl groups to various biomolecules, including DNA, proteins, and lipids . This methylation can lead to changes in the structure and function of these molecules, affecting their activity and interactions. This compound can also inhibit or activate enzymes by binding to their active sites or altering their conformation. These interactions can result in changes in enzyme activity and subsequent metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . This degradation can lead to a decrease in its methylating activity and changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a methyl donor, supporting various methylation reactions and metabolic processes . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, highlighting the need for careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the sulfur assimilation pathway . It interacts with enzymes such as ATP sulfurylase and adenosine-5’-phosphosulfate (APS) reductase, which are involved in the conversion of sulfate to sulfide. This conversion is essential for the synthesis of sulfur-containing amino acids like cysteine and methionine. This compound can also affect the levels of other metabolites by acting as a methyl donor in various methylation reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via sulfate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with binding proteins and other transporters that regulate its localization and accumulation. These interactions can influence its availability for biochemical reactions and its overall effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the cytoplasm, this compound can participate in methylation reactions and interact with enzymes involved in sulfur metabolism. In the endoplasmic reticulum and mitochondria, it can affect the synthesis of sulfur-containing compounds and the regulation of redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl sulfate can be synthesized through the esterification of sulfuric acid with methanol. The reaction typically involves the use of concentrated sulfuric acid and methanol under controlled conditions to produce this compound and water as by-products :

H2SO4+CH3OHCH3OSO3H+H2O\text{H}_2\text{SO}_4 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OSO}_3\text{H} + \text{H}_2\text{O} H2​SO4​+CH3​OH→CH3​OSO3​H+H2​O

Industrial Production Methods

Industrial production of this compound often involves the continuous reaction of dimethyl ether with sulfur trioxide. This method is preferred due to its efficiency and scalability :

(CH3O)2SO2+SO32CH3OSO3H\text{(CH}_3\text{O)}_2\text{SO}_2 + \text{SO}_3 \rightarrow 2 \text{CH}_3\text{OSO}_3\text{H} (CH3​O)2​SO2​+SO3​→2CH3​OSO3​H

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its relatively lower toxicity compared to dithis compound, making it a safer alternative for use in various applications. Additionally, its strong acidic nature and high solubility in water enhance its versatility in different chemical reactions .

Properties

IUPAC Name

methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMJDSHXVKJFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt)
Record name Methyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2047983
Record name Methyl hydrogen sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75-93-4
Record name Monomethyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen sulphate
Source European Chemicals Agency (ECHA)
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Record name METHYL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl sulfate
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Methyl sulfate
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Methyl sulfate
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Methyl sulfate
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Customer
Q & A

Q1: What is the molecular formula and weight of methyl sulfate?

A1: this compound has the molecular formula (CH3)2SO4 and a molecular weight of 126.13 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed for the characterization of this compound and related compounds. These include:

  • NMR Spectroscopy (1H and 13C): This technique is crucial for determining the structure and purity of this compound. For instance, 1H NMR can distinguish between methyl groups in different chemical environments, while 13C NMR provides information about the carbon backbone. []
  • Infrared Spectroscopy (IR): IR spectroscopy is particularly useful for identifying functional groups in this compound, such as the S=O and C-O stretches. [, ]
  • Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and analysis. []

Q3: Is this compound stable in the presence of moisture?

A3: this compound is highly hygroscopic and readily decomposes upon exposure to moisture. [] Therefore, it requires careful handling and storage under dry conditions.

Q4: How does the alkyl chain length of alkyl sulfate ionic liquids affect their tribological properties?

A4: Studies on a series of 1-butyl-3-methylimidazolium alkyl sulfates, including this compound, ethyl sulfate, and octyl sulfate, revealed that as the alkyl substituent length on the sulfate anion increases, the lifetime of the ionic liquid as a lubricant decreases. This highlights the importance of the anion structure in determining the tribological behavior of ionic liquids. []

Q5: Can this compound be used as a reagent for epoxidation reactions?

A5: While this compound itself isn't directly used in epoxidation reactions, it can be efficiently converted to trimethylsulfonium this compound, which then acts as a precursor to dimethylsulfonium methanide, a strong base used in epoxide synthesis. This conversion involves reacting dithis compound with dimethyl sulfide in the presence of an acid. []

Q6: Can this compound be used as a sulfating agent for polysaccharides?

A6: Yes, research demonstrates that this compound, specifically sodium this compound, can be utilized to sulfate various polysaccharides like curdlan, starch, and dextran. This sulfation process is typically carried out in DMSO with a catalytic amount of H2SO4. The degree of sulfation and recovery can be enhanced by using anhydrous CaSO4 as a desiccant and carrying out the reaction under reduced pressure. The specific position of sulfation (O-6 for curdlan and starch, O-2 and O-3 for dextran) is influenced by the polysaccharide's structure. []

Q7: What is the role of N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) this compound in organic synthesis?

A7: N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) this compound has been identified as an effective catalyst for the conversion of carbonyl compounds into their corresponding 1,3-dithioacetals and 1,3-oxathiolanes. Importantly, these reactions proceed under mild conditions, highlighting the potential of this catalyst in organic synthesis. []

Q8: What are the health hazards associated with this compound exposure?

A8: this compound is a highly toxic compound, and exposure can lead to severe health consequences. [, ] Always consult safety data sheets and handle this compound with extreme caution in well-ventilated areas using appropriate personal protective equipment.

Q9: How can the concentration of this compound in the atmosphere be determined?

A9: Gas-phase methyl sulfates, including dithis compound, can be analyzed using specialized techniques involving diffusion denuders and resin beds or sorption filters. The collected alkyl sulfates are then quantified using ion chromatography, providing insights into their atmospheric concentrations. []

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